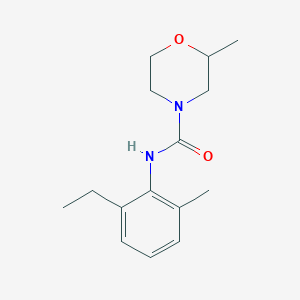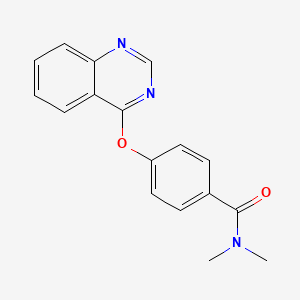
N-(5-bromo-2-fluorobenzyl)methanesulfonamide
Overview
Description
N-(5-bromo-2-fluorobenzyl)methanesulfonamide, also known as BFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BFM is a sulfonamide derivative that has been found to exhibit potent inhibitory activity against various enzymes, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-fluorobenzyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. N-(5-bromo-2-fluorobenzyl)methanesulfonamide has been found to exhibit selective inhibitory activity against certain enzymes, suggesting that it may have unique mechanisms of action for different targets.
Biochemical and Physiological Effects
N-(5-bromo-2-fluorobenzyl)methanesulfonamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. It has been found to exhibit anti-cancer activity, anti-inflammatory activity, and anti-angiogenic activity. N-(5-bromo-2-fluorobenzyl)methanesulfonamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-fluorobenzyl)methanesulfonamide has several advantages for use in lab experiments. It is a highly potent inhibitor of various enzymes, making it useful for studying enzyme function and inhibition. N-(5-bromo-2-fluorobenzyl)methanesulfonamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-(5-bromo-2-fluorobenzyl)methanesulfonamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Future Directions
There are several future directions for research on N-(5-bromo-2-fluorobenzyl)methanesulfonamide. One potential area of focus is the development of new drugs based on N-(5-bromo-2-fluorobenzyl)methanesulfonamide for the treatment of various diseases. Another area of interest is the investigation of N-(5-bromo-2-fluorobenzyl)methanesulfonamide's mechanisms of action and its interactions with different enzymes. Additionally, further studies are needed to fully understand the safety and toxicity of N-(5-bromo-2-fluorobenzyl)methanesulfonamide and its potential for use in clinical settings.
Scientific Research Applications
N-(5-bromo-2-fluorobenzyl)methanesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. These enzymes play important roles in various physiological processes and are implicated in numerous diseases, making N-(5-bromo-2-fluorobenzyl)methanesulfonamide a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-14(12,13)11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPLWLDNOFRQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-fluorobenzyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)



![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)